molecular formula C17H21NO B1306311 Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine CAS No. 436087-19-3

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine

Cat. No.: B1306311
CAS No.: 436087-19-3
M. Wt: 255.35 g/mol
InChI Key: KFBRGCKMQKZGPT-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine is an organic compound with the molecular formula C17H19O. This compound is characterized by the presence of a furan ring, a tolyl group, and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine typically involves multi-step organic reactions. One common method includes the alkylation of furan with a suitable alkyl halide, followed by the introduction of the amine group through reductive amination. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction steps.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced purification techniques like chromatography can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as Pd/C and hydrogen gas (H2) are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Saturated amines.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine
  • Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-2-enyl)-amine

Uniqueness

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the tolyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-1-(4-methylphenyl)but-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13(2)11-17(15-8-6-14(3)7-9-15)18-12-16-5-4-10-19-16/h4-10,17-18H,1,11-12H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBRGCKMQKZGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=C)C)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389921
Record name N-[(Furan-2-yl)methyl]-3-methyl-1-(4-methylphenyl)but-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436087-19-3
Record name N-[(Furan-2-yl)methyl]-3-methyl-1-(4-methylphenyl)but-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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